molecular formula C14H18BrN5O10P2 B12339674 8-Bromo-cADP-Ribose (8-Br-cADPR)

8-Bromo-cADP-Ribose (8-Br-cADPR)

Cat. No.: B12339674
M. Wt: 558.17 g/mol
InChI Key: YGBRAIPMJQCNFB-UHFFFAOYSA-N
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Description

8-Bromo-cADP-Ribose (8-Br-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a calcium mobilizing nucleotide. It is known for its ability to regulate calcium release from intracellular stores, particularly the endoplasmic and sarcoplasmic reticulum . This compound is widely used in scientific research to investigate intracellular signaling pathways and calcium dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-cADP-Ribose typically involves the bromination of cyclic ADP-ribose. The process begins with the preparation of cyclic ADP-ribose from NAD+ by using ADP-ribosyl cyclase or CD38 . The bromination reaction is then carried out under controlled conditions to introduce the bromine atom at the desired position on the molecule.

Industrial Production Methods

While specific industrial production methods for 8-Bromo-cADP-Ribose are not extensively documented, the general approach involves large-scale synthesis using similar bromination techniques as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-cADP-Ribose undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cADP-Ribose with different functional groups.

Scientific Research Applications

8-Bromo-cADP-Ribose is extensively used in scientific research, including:

Mechanism of Action

8-Bromo-cADP-Ribose acts as an antagonist of cyclic ADP-ribose, blocking its ability to induce calcium release from intracellular stores . It binds to specific molecular targets, such as ryanodine receptors, and inhibits their activation by cyclic ADP-ribose . This modulation of calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclic ADP-Ribose (cADPR): The natural analog of 8-Bromo-cADP-Ribose, involved in calcium signaling.

    8-Nitro-cADP-Ribose: Another synthetic analog with similar properties but different reactivity.

    2’-Deoxy-cADP-Ribose: A modified analog lacking the 2’-hydroxyl group, affecting its interaction with calcium channels.

Uniqueness of 8-Bromo-cADP-Ribose

8-Bromo-cADP-Ribose is unique due to its bromine substitution, which enhances its stability and cell permeability compared to other analogs . This makes it a valuable tool for studying calcium signaling in various biological systems.

Properties

Molecular Formula

C14H18BrN5O10P2

Molecular Weight

558.17 g/mol

IUPAC Name

8-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2,4-dioxo-2-(oxolan-2-yloxy)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-9-ol

InChI

InChI=1S/C14H18BrN5O10P2/c15-14-19-8-11(16)17-5-18-12(8)20(14)13-9(21)10-6(27-13)4-26-31(22,23)30-32(24,29-10)28-7-2-1-3-25-7/h5-7,9-10,13,21H,1-4H2,(H,22,23)(H2,16,17,18)

InChI Key

YGBRAIPMJQCNFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OP2(=O)OC3C(COP(=O)(O2)O)OC(C3O)N4C5=NC=NC(=C5N=C4Br)N

Origin of Product

United States

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